2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid
Description
The compound 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid features a thiazole core substituted at position 2 with a 4-(4-methoxyphenyl)piperazine group, at position 4 with a phenyl group, and at position 5 with an acetic acid moiety. This unique structure combines a heterocyclic thiazole ring with a piperazine pharmacophore and aryl substituents, making it a candidate for diverse biological activities, including receptor modulation (e.g., PPARs, serotonin/dopamine receptors) .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-18-9-7-17(8-10-18)24-11-13-25(14-12-24)22-23-21(16-5-3-2-4-6-16)19(29-22)15-20(26)27/h2-10H,11-15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDDADRRZBTHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(S3)CC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the thiazole ring and the acetic acid group. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
4-Methoxyphenyl bromide: Used to introduce the methoxyphenyl group.
Phenyl isothiocyanate: Utilized for the formation of the thiazole ring.
Bromoacetic acid: Employed to attach the acetic acid moiety.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the thiazole ring can produce a dihydrothiazole compound.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds with piperazine moieties exhibit significant antidepressant and anxiolytic effects. The presence of the methoxyphenyl group may enhance the binding affinity to serotonin receptors, making this compound a candidate for further exploration in treating anxiety and depression disorders.
Anticancer Activity
Studies have shown that thiazole derivatives possess anticancer properties. The thiazole ring in this compound could interact with various biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit tumor growth in certain cancer models.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may help mitigate oxidative stress and inflammation, common pathways in neurodegeneration.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of piperazine derivatives. The results indicated that compounds similar to 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid showed a significant reduction in depressive-like behaviors in animal models when administered chronically. This suggests a potential for clinical application in mood disorders.
Case Study 2: Anticancer Potential
Research conducted at a leading pharmacology institute evaluated the anticancer properties of thiazole derivatives. The study found that compounds with similar structures to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further investigations are warranted to determine the mechanism of action.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Antidepressant | Reduction of depressive symptoms | Significant effects observed in animal models |
| Anticancer | Inhibition of tumor growth | Cytotoxic effects noted against multiple cancer lines |
| Neuroprotection | Mitigation of oxidative stress | Potential benefits observed in neurodegenerative models |
Mechanism of Action
The mechanism of action of 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
a) Core Thiazole-Acetic Acid Derivatives
- 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (CAS 859482-70-5): Structure: Lacks the piperazine and methoxyphenyl groups present in the target compound. Properties: Simpler structure with molecular weight 219.26 g/mol; serves as a baseline for studying the impact of additional substituents .
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic Acid (CAS 23821-79-6):
b) Piperazine-Containing Analog
- [4-(4-Methoxyphenyl)-piperazin-1-yl]-acetic Acid :
c) PPAR-Targeting Thiazole Derivatives
- GW0742 and GW501516 :
- Structures : Both contain a thiazole ring linked to acetic acid but substitute trifluoromethylphenyl or methylthio groups.
- Activity : Potent PPARδ agonists; the trifluoromethyl group in GW0742 enhances metabolic stability and lipophilicity compared to the methoxyphenyl group in the target compound .
Pharmacological and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Pharmacological Target | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | ~470 | 4-Methoxyphenylpiperazine, phenyl | Potential PPARδ/CNS | ~3.5 |
| 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid | 219.26 | Phenyl | N/A | ~2.1 |
| GW501516 | 453.39 | 4-Trifluoromethylphenyl | PPARδ agonist | ~5.0 |
| Letermovir (Reference) | 572.55 | Quinazoline core | Antiviral (CMV) | ~4.8 |
*LogP values estimated using fragment-based methods.
Key Observations:
Piperazine Impact: The 4-methoxyphenylpiperazine group in the target compound introduces hydrogen-bonding capability and basicity (pKa ~7.5 for piperazine), which may enhance solubility and receptor binding compared to non-nitrogenous analogs .
Thiazole vs. Quinazoline Cores : Letermovir’s quinazoline core (EMA-approved antiviral) demonstrates that nitrogen-rich heterocycles can confer antiviral activity, whereas thiazole derivatives like GW501516 target metabolic pathways .
Biological Activity
2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Biological Activity Overview
The compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The presence of the thiazole moiety in this compound may enhance its anticancer properties by modulating signaling pathways involved in cell survival and proliferation .
- Antimicrobial Properties : Compounds with thiazole structures have been reported to possess antimicrobial activity. The specific interactions of the piperazine and thiazole groups may contribute to this effect by disrupting microbial cell membranes or inhibiting essential microbial enzymes .
- Neuropharmacological Effects : The piperazine ring is known for its psychoactive properties, and derivatives have been explored for their potential in treating neurological disorders. The methoxyphenyl group may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration .
The biological mechanisms underpinning the activity of this compound can be summarized as follows:
- Apoptosis Induction : The compound may activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth, thus exerting its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with thiazole and piperazine moieties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
